REACTION_CXSMILES
|
Br[O-:2].[Na+].BrBr.[OH-].[Na+].[CH3:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](C)=[O:18])=[CH:13][CH:12]=1>O.O1CCOCC1>[CH2:10]([C:11]1[CH:12]=[CH:13][C:14]([C:17]([OH:18])=[O:2])=[CH:15][CH:16]=1)[CH2:9][CH3:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[O-].[Na+]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3.5 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC=C(C=C1)C(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a well
|
Type
|
ADDITION
|
Details
|
Throughout the addition
|
Type
|
TEMPERATURE
|
Details
|
for 0.25 hours afterwards the temperature was maintained at 35°-45° C
|
Duration
|
0.25 h
|
Type
|
CUSTOM
|
Details
|
The excess of sodium hypobromite wad destroyed
|
Type
|
ADDITION
|
Details
|
by adding a solution of sodium metabisulphite
|
Type
|
ADDITION
|
Details
|
Water (3.5 L) was added
|
Type
|
DISTILLATION
|
Details
|
bromoform distilled from the reation mixture
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was crystallised from ethanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |